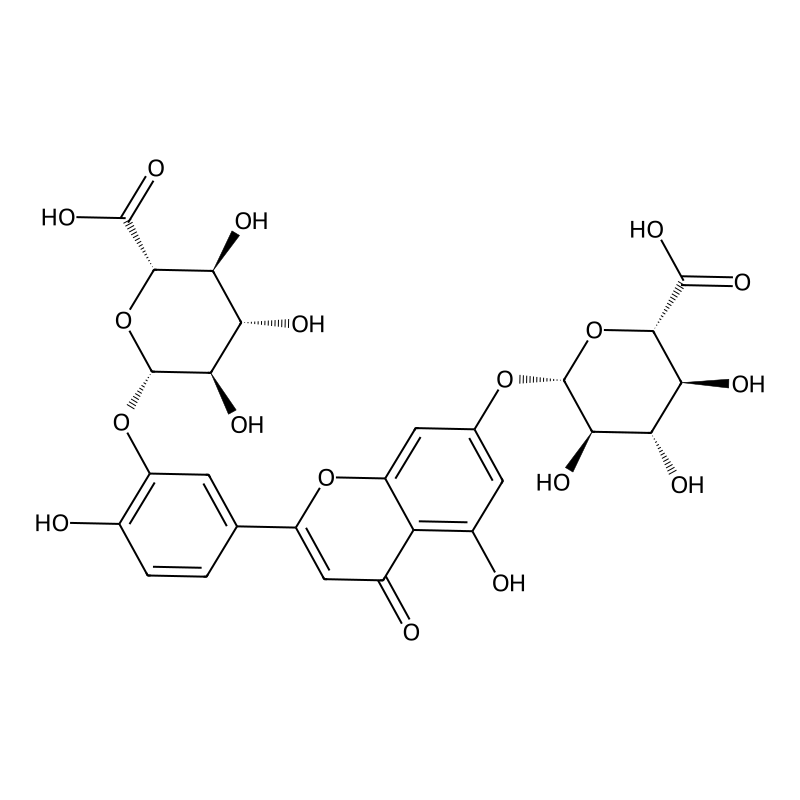Luteolin 7,3'-di-O-glucuronide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- Reduces inflammatory mediators: In macrophages, L7Gn was shown to suppress the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) Source: National Institutes of Health (NIH) - [PubMed link: ].
- Activates antioxidant pathways: L7Gn can activate the Nrf2 signaling pathway, which plays a crucial role in upregulating the expression of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD) Source: National Institutes of Health (NIH) - [PubMed link: ]. These enzymes help scavenge harmful free radicals, protecting cells from oxidative damage.
Luteolin 7,3'-di-O-glucuronide is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound features two glucuronic acid moieties attached to the luteolin structure at the 7 and 3' positions, making it a di-O-glucuronide. Its chemical formula is and it has a molecular weight of approximately 594.5 g/mol. The compound is recognized for its potential health benefits, particularly its anti-inflammatory and antioxidant properties, which are attributed to the presence of hydroxyl groups on the flavonoid backbone .
Luteolin 7,3'-di-O-glucuronide exhibits significant biological activities:
- Anti-inflammatory Properties: It inhibits the synthesis of pro-inflammatory mediators such as thromboxane and leukotrienes, which are involved in inflammatory responses .
- Antioxidant Effects: The compound scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases including cancer .
- Antimicrobial Activity: Luteolin derivatives have shown protective roles against microbial infections, suggesting potential applications in food preservation and therapeutic contexts .
The synthesis of luteolin 7,3'-di-O-glucuronide can be achieved through several methods:
- Enzymatic Synthesis: Using specific glycosyltransferases that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to luteolin at the 7 and 3' positions.
- Chemical Synthesis: This involves protecting the hydroxyl groups of luteolin followed by selective glucuronidation using glucuronic acid derivatives under acidic or enzymatic conditions .
- Extraction from Natural Sources: Luteolin 7,3'-di-O-glucuronide can also be isolated from plant sources where luteolin is abundant, such as celery, parsley, and green tea .
Luteolin 7,3'-di-O-glucuronide has several applications:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being researched for potential therapeutic uses in treating conditions like arthritis and cancer .
- Nutraceuticals: As a dietary supplement, it may help in promoting health by reducing inflammation and oxidative stress.
- Food Industry: Its antimicrobial properties make it a candidate for natural preservatives in food products .
Studies have indicated that luteolin 7,3'-di-O-glucuronide interacts with various biological targets:
- It modulates enzyme activities related to inflammation and oxidative stress.
- Research has shown its potential to inhibit certain cancer cell lines by affecting signaling pathways involved in cell proliferation and apoptosis .
- Interaction with gut microbiota has been noted, as intestinal bacteria can hydrolyze glycosides into aglycones like luteolin, enhancing their bioavailability and efficacy .
Luteolin 7,3'-di-O-glucuronide shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Luteolin 7-O-glucoside | Glucoside at position 7 | More prevalent in certain vegetables like celery |
| Luteolin 3',7-di-O-glucoside | Two glucosides at positions 3' and 7 | Exhibits strong antioxidant activity |
| Luteolin 6-C-glucoside | C-glycoside at position 6 | Different binding mechanism compared to O-glycosides |
| Quercetin 3-O-glucuronide | Glucuronide at position 3 | Known for its potent anti-cancer properties |
Luteolin 7,3'-di-O-glucuronide is unique due to its specific substitution pattern that enhances its solubility and bioactivity compared to other flavonoids. Its dual glucuronidation provides distinct pharmacokinetic advantages that may lead to enhanced therapeutic effects.






